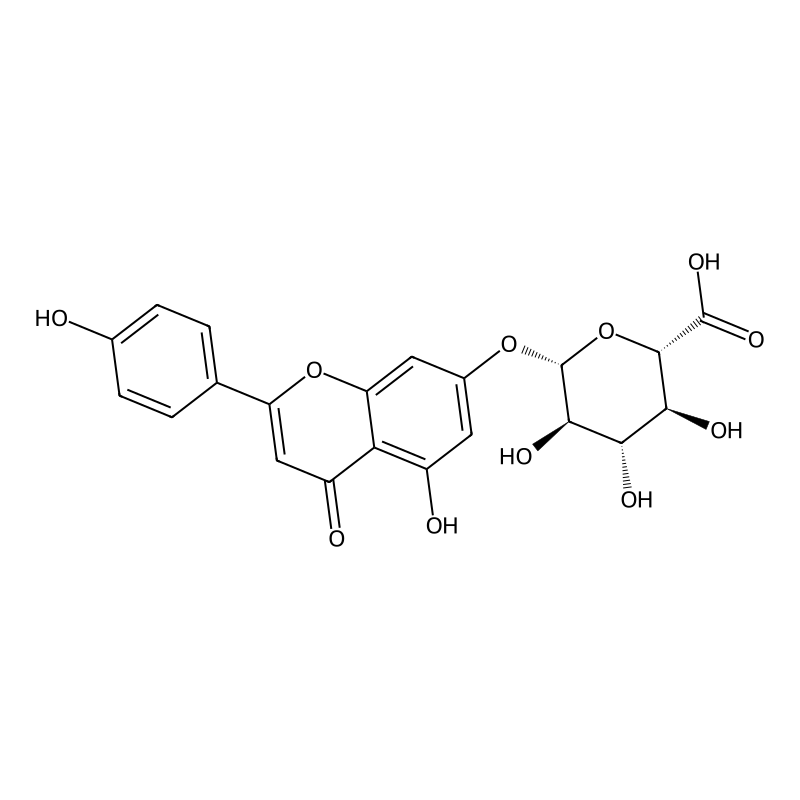Apigenin 7-glucuronide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory properties
Studies suggest A7G may possess anti-inflammatory properties. For example, a study isolated A7G from the plant Urera aurantiaca and found it effectively reduced the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha in stimulated macrophages, supporting its potential use in treating inflammation-related conditions [].
Anti-cancer effects
Some studies suggest A7G may exhibit anti-cancer properties. Research on cell lines indicates A7G may induce cell death in specific cancer cells and potentially inhibit their proliferation [, ]. However, further investigation is needed to understand its mechanisms and potential therapeutic applications.
Neuroprotective potential
Emerging research suggests A7G may have neuroprotective properties. Studies on animal models indicate A7G may improve memory function and protect against neurodegeneration associated with Alzheimer's disease []. However, more research is required to confirm these findings and understand the underlying mechanisms.
Other potential applications
Preliminary research suggests A7G may have other potential applications, including:
Apigenin 7-glucuronide is a flavonoid glycoside, specifically a glucuronide derivative of apigenin, which is a naturally occurring flavonoid found in various plants. The chemical formula for apigenin 7-glucuronide is C21H18O11, and it is categorized under flavonoids and glucosiduronic acids . This compound is primarily recognized for its role in the metabolism of apigenin, enhancing its bioavailability and stability in biological systems. It has been identified in several plant species, including Acanthus ilicifolius, and is known for its potential health benefits, particularly in the context of anti-inflammatory and antioxidant activities .
AP7G exhibits various biological effects, including:
- Anti-inflammatory activity: AP7G inhibits the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide, potentially reducing inflammation [, ].
- Antioxidant activity: The structure of AP7G allows it to scavenge free radicals, protecting cells from oxidative damage [].
- Enzyme inhibition: AP7G can inhibit enzymes like matrix metalloproteinases (MMPs) involved in tissue breakdown and protein tyrosine phosphatase 1B (PTP1B) linked to insulin signaling [].
The biological activities of apigenin 7-glucuronide are closely linked to those of its parent compound, apigenin. Research indicates that apigenin 7-glucuronide exhibits significant anti-cancer properties, particularly against colon cancer cells, by promoting apoptosis and reducing cell viability . Additionally, it demonstrates antioxidant properties that can mitigate oxidative stress in cellular environments. The compound's enhanced stability compared to apigenin itself suggests a potentially greater therapeutic efficacy when administered orally .
Apigenin 7-glucuronide can be synthesized through several methods:
- Enzymatic Synthesis: Utilizing glycosyltransferases to catalyze the transfer of glucuronic acid to apigenin.
- Chemical Synthesis: Employing gold(I)-catalyzed reactions that facilitate the formation of glucuronic linkages directly from protected glucuronyl derivatives .
- Natural Extraction: Isolating from plant sources where it naturally occurs.
These methods highlight the versatility in synthesizing apigenin 7-glucuronide, whether through chemical or biological means.
Apigenin 7-glucuronide has several applications in various fields:
- Pharmaceuticals: Used as a potential therapeutic agent due to its anti-inflammatory and anticancer properties.
- Nutraceuticals: Incorporated into dietary supplements aimed at promoting health and wellness.
- Cosmetics: Explored for its antioxidant properties that can benefit skin health.
Its ability to enhance the bioavailability of apigenin makes it a valuable compound in these applications .
Several compounds are related to apigenin 7-glucuronide, each exhibiting unique properties:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Apigenin | Flavonoid | Antioxidant, anti-inflammatory |
| Apigenin 7-O-beta-D-glucoside | Flavonoid glycoside | Cytotoxic effects on cancer cells |
| Scutellarin | Flavone glycoside | Anti-inflammatory and neuroprotective |
| Luteolin 7-O-glucuronide | Flavonoid glycoside | Antioxidant and anti-cancer properties |
Apigenin 7-glucuronide stands out due to its enhanced stability and bioavailability compared to other similar compounds like apigenin itself. Its unique metabolic pathway allows for improved therapeutic potential when utilized in clinical settings .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







